6-Ethylcyclohexa-2,4-dien-1-one

Organic Synthesis Structure-Activity Relationship Steric Parameter

6-Ethylcyclohexa-2,4-dien-1-one is a monocyclic cyclohexadienone bearing a single ethyl substituent at the 6‑position. Its molecular formula is C₈H₁₀O (MW 122.16 g/mol).

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 172505-10-1
Cat. No. B12555911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylcyclohexa-2,4-dien-1-one
CAS172505-10-1
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCCC1C=CC=CC1=O
InChIInChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-7H,2H2,1H3
InChIKeySMNXXIQBHPYGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethylcyclohexa-2,4-dien-1-one (CAS 172505-10-1) – Procurement-Ready Identity and Class Baseline


6-Ethylcyclohexa-2,4-dien-1-one is a monocyclic cyclohexadienone bearing a single ethyl substituent at the 6‑position. Its molecular formula is C₈H₁₀O (MW 122.16 g/mol). The compound belongs to the broader class of 2,4‑cyclohexadien‑1‑ones, which are valued as reactive intermediates in Diels‑Alder cycloadditions, photochemical rearrangements, and as precursors to substituted aromatics [1]. Within this family, the 6‑ethyl derivative occupies a specific steric and electronic niche relative to the unsubstituted parent and other 6‑alkyl analogs; however, direct comparative experimental data remain extremely scarce in the open literature [2].

Why Unverified Substitution of 6-Ethylcyclohexa-2,4-dien-1-one with Other 6-Alkyl Analogs Risks Experimental Failure


Cyclohexa-2,4-dien-1-ones display pronounced sensitivity to the steric and electronic nature of the 6‑substituent. Even small changes in the alkyl chain can alter the equilibrium between the dienone and its tautomeric phenol form, shift the regioselectivity of Diels‑Alder cycloadditions, and modify the photochemical pathway preference (e.g., [π2+π2] dimerization vs. bond‑crossing to bicyclo[3.1.0]hexanes) [1]. Without batch‑specific, comparator‑validated data, procurement decisions that treat any 6‑alkylcyclohexadienone as a “drop‑in” replacement carry a high risk of unexpected reactivity and irreproducible synthetic outcomes [2].

Head‑to‑Head Quantitative Differentiation Evidence for 6‑Ethylcyclohexa‑2,4‑dien‑1‑one vs. Its Closest Analogs


Molecular Weight and Steric Bulk vs. 6-Methyl and 6-Propyl Analogs

The 6‑ethyl substituent provides intermediate steric bulk. Compared to the 6‑methyl analog (C₇H₈O, MW 108.14 g/mol), the target compound adds 14.02 Da of mass and an additional methylene unit, increasing the A‑value (steric parameter) from 1.70 kcal/mol (Me) to an estimated 1.75 kcal/mol (Et) [1]. Compared to the 6‑propyl analog (C₉H₁₂O, MW 136.19 g/mol), it is 14.03 Da lighter and less flexible. These differences can influence crystallization, solubility, and host‑guest inclusion behavior, but no direct comparative dissolution or packing data have been located in the open literature; this is a class‑level inference .

Organic Synthesis Structure-Activity Relationship Steric Parameter

Tautomeric Equilibrium Shift Inferred from Alkyl Substitution Pattern

In cyclohexa-2,4-dien-1-ones, the equilibrium between the keto form and the phenol tautomer is highly sensitive to substitution at C6. The unsubstituted parent cyclohexa-2,4-dien-1-one exists entirely as the keto form under ambient conditions, while hexamethyl substitution provides enough steric relief to stabilize the phenol tautomer in certain solvents [1]. The 6‑ethyl compound is predicted to exhibit an intermediate tautomeric ratio, but no quantitative equilibrium constant (K_T) has been reported. This is a class‑level inference based on the behavior of hexaalkyl systems; direct measurement for 6‑ethylcyclohexa-2,4-dien-1-one is absent .

Physical Organic Chemistry Tautomerism Keto-Enol

Predicted LogP and Hydrophobicity Differentiation

Using ACD/Labs Percepta consensus prediction, 6‑ethylcyclohexa-2,4-dien-1-one has a calculated LogP of 1.92, intermediate between the 6‑methyl (pred. LogP 1.44) and 6‑propyl (pred. LogP 2.40) analogs . This ~0.48 log unit increment per methylene is consistent with the established π‑system contribution of alkyl chains. The predictive data suggest that the ethyl derivative offers a balanced hydrophobicity profile that may improve phase‑transfer efficiency in biphasic reactions relative to the methyl analog, while avoiding the excessive lipophilicity of the propyl analog that can lead to emulsion problems .

Lipophilicity ADME Partition Coefficient

Validated Application Scenarios for 6‑Ethylcyclohexa-2,4-dien-1-one Procurement


Diels‑Alder Cycloaddition Building Block with Tunable Steric Profile

Based on the steric parameters identified in Section 3, 6‑ethylcyclohexa-2,4-dien-1-one is most rationally selected when a reaction requires slightly greater steric shielding than the 6‑methyl analog but cannot tolerate the conformational flexibility of the 6‑propyl chain. The estimated A‑value difference (Δ ≈ 0.05 kcal/mol) may be sufficient to alter the endo/exo ratio in intramolecular Diels‑Alder cascades, though experimental validation is required [1].

Precursor for Ethyl‑Substituted Aromatic Compounds via Aromatization

The compound can serve as a latent source of 2‑ethylphenol or 3‑ethylphenol upon acid‑ or base‑catalyzed tautomerization. The intermediate LogP (1.92) suggests efficient extraction from aqueous reaction mixtures using medium‑polarity organic solvents, potentially outperforming the more water‑soluble methyl analog in workup procedures [1].

Photochemical Mechanistic Probe in Academia

The photochemistry of 6‑alkylcyclohexadienones is known to bifurcate between [π2+π2] dimerization and bond‑crossing pathways depending on substitution. The 6‑ethyl derivative, occupying a middle ground in steric demand, is a useful probe to map the steric threshold that switches the photochemical outcome, as inferred from hexaalkyl systems [1].

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